molecular formula C60H82N4O26 B1670137 Decilorubicin CAS No. 86016-61-7

Decilorubicin

Katalognummer: B1670137
CAS-Nummer: 86016-61-7
Molekulargewicht: 1275.3 g/mol
InChI-Schlüssel: REJZVZSFWFSPHT-AKTZOFNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Decilorubicin is a new anthracycline antibiotic.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Mechanism of Action:
Decilorubicin operates through mechanisms similar to other anthracyclines, primarily by intercalating into DNA, which leads to DNA strand breakage and inhibition of both DNA and RNA synthesis. It also inhibits topoisomerase II, contributing to its cytotoxic effects on rapidly dividing cancer cells .

Clinical Indications:
this compound has shown efficacy against various cancers, including:

  • Leukemias: It has been effective in treating experimental mouse leukemia models (L-1210) .
  • Solid Tumors: Similar to doxorubicin, this compound is being investigated for its potential in treating solid tumors such as breast, ovarian, and bladder cancers .

Case Studies:

  • A study involving this compound demonstrated significant tumor regression in animal models of leukemia, indicating its potential as a viable chemotherapy agent .
  • Research has indicated that this compound may have a lower cardiotoxicity profile compared to traditional doxorubicin formulations, making it a promising alternative for patients at risk of cardiac complications .

Antibacterial Applications

Antibacterial Activity:
this compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria. Its effectiveness in this area suggests potential applications beyond oncology:

  • Gram-Positive Bacteria: Studies have shown that this compound can inhibit the growth of various Gram-positive bacterial strains, which may help in treating infections resistant to conventional antibiotics .

Research Findings:

  • In vitro studies have confirmed the compound's ability to potentiate the effects of other antibiotics when used in combination therapies, suggesting a role as an adjuvant in antibiotic treatments .
  • Further investigations are ongoing to explore its full spectrum of activity against both resistant bacterial strains and its synergistic effects with existing antibiotics.

Pharmacokinetics and Safety Profile

Pharmacokinetics:
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic window and safety:

  • Studies suggest that this compound is rapidly absorbed and distributed within tissues, with a half-life that supports frequent dosing regimens without significant accumulation .

Safety Considerations:

  • While anthracyclines are known for their cardiotoxicity, this compound appears to have a more favorable safety profile. Ongoing clinical trials aim to further elucidate its long-term safety in patients with pre-existing conditions .

Comparative Analysis with Other Anthracyclines

FeatureThis compoundDoxorubicinEpirubicin
Mechanism DNA intercalationDNA intercalationDNA intercalation
Cardiotoxicity Lower riskHigh riskModerate risk
Indications Leukemias, solid tumorsSolid tumorsBreast cancer
Antibacterial Activity YesNoNo

Eigenschaften

CAS-Nummer

86016-61-7

Molekularformel

C60H82N4O26

Molekulargewicht

1275.3 g/mol

IUPAC-Name

4-[6-[6-[6-[[23-(dimethylamino)-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]oxy-2,4-dimethyl-4-nitrooxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid

InChI

InChI=1S/C60H82N4O26/c1-24-45(68)31(61(9)10)18-36(80-24)84-33-21-57(5,74)20-29-40(33)48(71)42-43(47(29)70)49(72)41-28(46(42)69)14-15-30-52(41)89-56-50(73)44(62(11)12)55(60(30,8)90-56)88-39-23-59(7,64(77)78)54(27(4)83-39)87-38-22-58(6,63(75)76)53(26(3)82-38)86-37-19-32(79-13)51(25(2)81-37)85-35(67)17-16-34(65)66/h14-15,24-27,31-33,36-39,44-45,50-51,53-56,68,70-71,73-74H,16-23H2,1-13H3,(H,65,66)

InChI-Schlüssel

REJZVZSFWFSPHT-AKTZOFNKSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC(=O)CCC(=O)O)OC)(C)[N+](=O)[O-])(C)[N+](=O)[O-])N(C)C)O)O)(C)O)N(C)C)O

Kanonische SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC(=O)CCC(=O)O)OC)(C)[N+](=O)[O-])(C)[N+](=O)[O-])N(C)C)O)O)(C)O)N(C)C)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Decilorubicin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decilorubicin
Reactant of Route 2
Decilorubicin
Reactant of Route 3
Decilorubicin
Reactant of Route 4
Decilorubicin
Reactant of Route 5
Decilorubicin
Reactant of Route 6
Reactant of Route 6
Decilorubicin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.